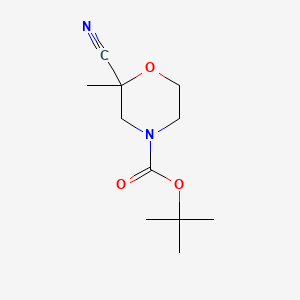

Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate

Description

tert-Butyl 2-cyano-2-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent, and a methyl (-CH₃) group at the 2-position of the morpholine ring. Such compounds are typically employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents, where the Boc group facilitates selective deprotection during multi-step reactions .

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-6,8H2,1-4H3 |

InChI Key |

BOCISCSPTQHNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl cyanoacetate under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the desired ester through a series of oxidation and esterification reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the morpholine ring play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

- Cyano vs. Formyl Groups: The cyano substituent in the target compound likely increases lipophilicity (higher XLogP3) compared to the more polar formyl group in the analog from . This could enhance membrane permeability in drug candidates.

- Hydrogen Bonding: The hydroxyethyl group in the analog from (similarity score 0.90) contributes to higher polarity and hydrogen-bonding capacity (inferred from TPSA), whereas the cyano group in the target compound primarily acts as a weak hydrogen-bond acceptor.

Biological Activity

Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate (TBM) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 226.27 g/mol

- Density : 1.11 g/cm³

- Boiling Point : 340.6 °C (predicted)

This compound exhibits biological activity primarily through enzyme inhibition. The compound has been studied for its potential as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria. Inhibition of these enzymes can lead to bactericidal effects, making TBM a candidate for antibiotic development.

Enzyme Inhibition Studies

Research indicates that TBM and its derivatives can inhibit bacterial DNA gyrase and topoisomerase IV with low nanomolar IC values, demonstrating potent antibacterial activity. For instance, a related study found that compounds similar to TBM showed IC values less than 32 nM against DNA gyrase from E. coli .

Antibacterial Activity

The antibacterial efficacy of TBM has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of TBM in preventing bacterial growth:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

These results suggest that TBM exhibits significant antibacterial properties, particularly against Gram-positive strains.

Cytotoxicity and Antitumor Activity

In addition to its antibacterial properties, TBM has been evaluated for cytotoxic effects on cancer cell lines. A study demonstrated that TBM derivatives could inhibit the growth of U2OS osteosarcoma cells at concentrations as low as 20 μM . The mechanism appears to involve the induction of apoptosis and modulation of autophagy pathways.

Case Studies

- Antibacterial Activity Against MRSA : A specific derivative of TBM was tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC value of 4 μg/mL, indicating potential use in treating resistant infections.

- Cytotoxic Effects in Cancer Research : In a study involving non-small cell lung cancer (A549 cells), TBM was shown to induce cell death through apoptosis pathways, with significant increases in cleaved PARP and caspase-3 levels upon treatment .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate?

The synthesis typically involves nucleophilic substitution and esterification steps. Key reagents include tert-butyl chloroformate and cyano-containing precursors. Reactions are conducted under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–25°C) to minimize side reactions like hydrolysis or undesired substitutions. Triethylamine is often used as a base to neutralize HCl byproducts . A representative protocol:

- Step 1: React morpholine derivatives with tert-butyl chloroformate in dichloromethane at 0°C.

- Step 2: Introduce the cyano group via a substitution reaction using cyanomethyl bromide, monitored by TLC or HPLC. Yields typically range from 65–80%, with purity confirmed via NMR and LC-MS.

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR to identify protons (e.g., tert-butyl singlet at ~1.4 ppm) and carbons (carbonyl at ~155 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 297.18).

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for verifying the morpholine ring conformation .

Q. What are the stability and storage recommendations for this compound?

The compound is sensitive to moisture and strong acids/bases. Recommended storage conditions:

- Temperature : –20°C in airtight containers.

- Solvent : Store in anhydrous acetonitrile or dichloromethane to prevent ester hydrolysis. Stability studies show >90% integrity after 6 months under these conditions. Avoid exposure to light, as UV degradation has been observed in related morpholine esters .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Discrepancies in reported antimicrobial activity (e.g., varying MIC values) may arise from:

- Assay conditions : Differences in bacterial strains, culture media, or incubation times.

- Compound purity : Impurities (e.g., residual solvents) can skew results. Validate purity via HPLC (>98%).

- Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure uniform dissolution in aqueous buffers. Standardized protocols (CLSI guidelines) and dose-response curves are recommended for reproducibility .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

The cyano group’s electrophilicity can be tuned via:

- Catalysts : Lewis acids (e.g., ZnCl) enhance reactivity in SN2 reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Temperature : Elevated temperatures (50–60°C) accelerate kinetics but may reduce selectivity. For example, coupling with thiols achieves >90% yield in DMF at 50°C with 0.5 equiv. ZnCl .

Q. How does this compound interact with enzyme targets?

Computational and experimental studies suggest:

- Binding pockets : The morpholine ring occupies hydrophobic regions, while the cyano group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases).

- Inhibition mechanisms : Competitive inhibition observed in acetylcholinesterase assays (IC = 12 µM). Methods:

- Docking simulations (AutoDock Vina) to predict binding poses.

- Kinetic assays (Lineweaver-Burk plots) to determine inhibition type .

Q. What structural analogs of this compound exhibit distinct reactivity profiles?

| Analog | Modification | Key Difference |

|---|---|---|

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | Cyano → Amino | Enhanced nucleophilicity; reacts with aldehydes. |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Cyano → Hydroxymethyl | Higher solubility in polar solvents (e.g., water). |

| tert-Butyl 2-(methoxymethyl)morpholine-4-carboxylate | Cyano → Methoxymethyl | Resistance to hydrolysis; stable at pH 7–8. |

| Structure-activity relationship (SAR) studies highlight the cyano group’s role in electrophilic reactivity . |

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

- In-situ IR spectroscopy : Tracks carbonyl (C=O) and cyano (C≡N) group transformations.

- LC-MS/MS : Identifies transient intermediates (e.g., morpholine ring-opened species).

- Reaction calorimetry : Monitors exothermicity to optimize safety in scaled-up syntheses .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Stepwise quenching : Isolate intermediates after each step to minimize side reactions.

- Flow chemistry : Continuous reactors improve mixing and temperature control, boosting yields by 15–20% in pilot studies.

- Catalyst screening : High-throughput platforms (e.g., Chemspeed) identify optimal catalysts for challenging steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.